molecular formula C19H24N4O3S B2700791 4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2210137-69-0

4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B2700791
CAS No.: 2210137-69-0
M. Wt: 388.49
InChI Key: QZSDVMVHEORBIK-UHFFFAOYSA-N
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Description

4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a phenethylsulfonyl group, a tetrahydropyrido[2,3-d]pyrimidine core, and a morpholine ring. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

    Target of Action

    Pyrido[2,3-d]pyrimidines, a class of compounds that “4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine” belongs to, have been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. Phosphorylation can activate or deactivate many protein targets, thereby regulating many cellular processes.

    Biochemical Pathways

    The inhibition of protein kinases can affect many biochemical pathways, as these enzymes play key roles in signal transduction pathways that regulate cell growth, differentiation, metabolism, and apoptosis .

    Result of Action

    The result of kinase inhibition can vary depending on the specific kinase being targeted and the biochemical pathways it is involved in. Effects can range from cell cycle arrest to induction of apoptosis .

Biochemical Analysis

Biochemical Properties

It is known that pyrimido[4,5-d]pyrimidines, the class of compounds it belongs to, can interact with various enzymes and proteins . The nature of these interactions can vary depending on the specific structure of the compound .

Cellular Effects

Some pyrimido[4,5-d]pyrimidines have been found to have cytotoxic activities against various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimido[4,5-d]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of a compound can vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

It is known that pyrimido[4,5-d]pyrimidines can interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that the transport and distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins .

Subcellular Localization

It is known that the subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridopyrimidine Core: The pyridopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone. This step often requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.

    Introduction of the Phenethylsulfonyl Group: The phenethylsulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the pyridopyrimidine intermediate with phenethylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction of the sulfonylated pyridopyrimidine with morpholine. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The phenethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Various nucleophiles, polar aprotic solvents like DMF or DMSO, elevated temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenethylsulfonyl Derivatives: Compounds with the phenethylsulfonyl group but different core structures.

    Morpholine Derivatives: Compounds with the morpholine ring but different core structures.

Uniqueness

4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is unique due to the combination of its functional groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[8-(2-phenylethylsulfonyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-27(25,14-8-16-5-2-1-3-6-16)23-9-4-7-17-15-20-19(21-18(17)23)22-10-12-26-13-11-22/h1-3,5-6,15H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSDVMVHEORBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)CCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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